2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound with the molecular formula C₁₂H₂₂O₂Si. It is a derivative of cyclohexenone, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its reactivity and the protective nature of the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Birch Reduction: One method to synthesize 2-Cyclohexen-1-one involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination: Another route involves the α-bromination of cyclohexanone followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and protection group chemistry apply. Large-scale production would likely involve optimized versions of the synthetic routes mentioned above, with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The TBDMS group can be substituted under specific conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBDMS group.
Major Products
Oxidation: The major product is often a diketone or a carboxylic acid, depending on the conditions.
Reduction: The major product is typically a cyclohexanol derivative.
Substitution: The major product is the deprotected cyclohexenone.
Scientific Research Applications
2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive nature.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity as an electrophile. The carbonyl group in the cyclohexenone moiety is highly reactive, allowing it to participate in various nucleophilic addition reactions. The TBDMS group serves as a protective group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the TBDMS protection.
4,4-Dimethyl-2-cyclohexen-1-one: A derivative with additional methyl groups.
4-Isopropyl-2-cyclohexen-1-one: Another derivative with an isopropyl group.
Uniqueness
The uniqueness of 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its protective TBDMS group, which allows for selective reactions and greater control in synthetic pathways. This makes it a valuable intermediate in complex organic syntheses.
Properties
CAS No. |
119414-47-0 |
---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6,8,11H,7,9H2,1-5H3 |
InChI Key |
YBAZWYDRNMPFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.